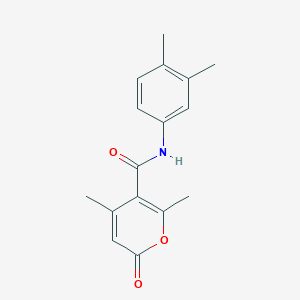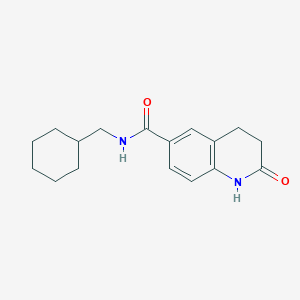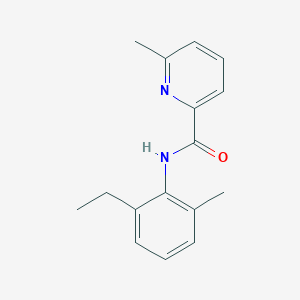
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system (CNS) and plays a crucial role in regulating various physiological processes, including sleep, pain, inflammation, and cardiovascular function. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body and are involved in numerous signaling pathways.
作用机制
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor with high affinity and specificity, preventing the binding of adenosine and blocking its inhibitory effects on neurotransmitter release. This results in an increase in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory properties in animal models of pain and inflammation. It has also been shown to have neuroprotective effects in models of ischemia and neurodegenerative diseases. In addition, this compound has been shown to modulate cardiovascular function by reducing heart rate and blood pressure.
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide in lab experiments is its high selectivity and specificity for the adenosine A1 receptor. This allows researchers to study the role of this receptor in various physiological and pathological conditions without the confounding effects of other adenosine receptor subtypes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several future directions for research on N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. This compound has been shown to increase wakefulness and reduce sleep in animal models, suggesting that this receptor may be a potential target for the treatment of sleep disorders. Another area of interest is the role of adenosine A1 receptors in the regulation of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory properties, and further research is needed to elucidate the underlying mechanisms and potential therapeutic applications. Additionally, the development of more potent and selective adenosine A1 receptor antagonists may lead to the discovery of novel treatments for a variety of neurological and cardiovascular diseases.
合成方法
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylacetonitrile with ethyl acetoacetate in the presence of sodium ethoxide to form the corresponding pyranone intermediate. This intermediate is then reacted with methanesulfonyl chloride to form the mesylate, which is subsequently treated with ammonia to yield this compound.
科学研究应用
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been extensively used as a pharmacological tool to study the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine A1 receptors are involved in the regulation of synaptic transmission, neuronal excitability, and neuroprotection in the CNS. This compound has been shown to block the inhibitory effects of adenosine on neurotransmitter release, leading to an increase in synaptic transmission and neuronal excitability. This effect has been implicated in the analgesic and anti-inflammatory properties of this compound.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-9-5-6-13(7-10(9)2)17-16(19)15-11(3)8-14(18)20-12(15)4/h5-8H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTUEZYFZQWIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC(=O)C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)

![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![4-[2-(4-Methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B7472324.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)


![4-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7472372.png)